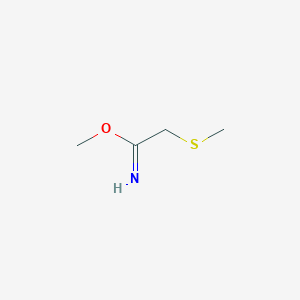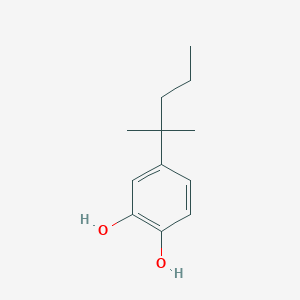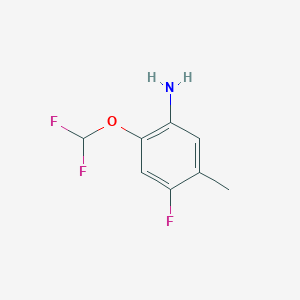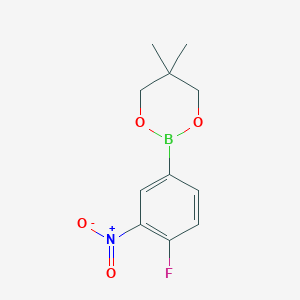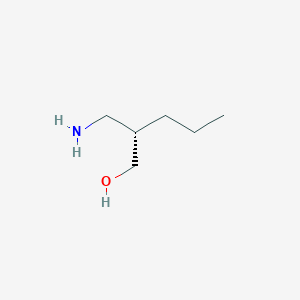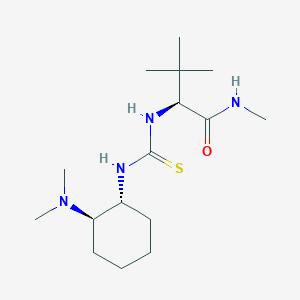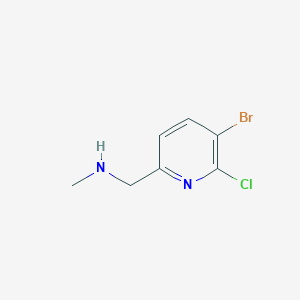
2-(Trifluoromethyl)-1H-indol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)-1H-indol-6-ol is a compound that belongs to the indole family, characterized by the presence of a trifluoromethyl group at the second position and a hydroxyl group at the sixth position of the indole ring. Indole derivatives are widely recognized for their biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable entity in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-1H-indol-6-ol can be achieved through several methods. One common approach involves the trifluoromethylation of indole derivatives using reagents such as CF3SO2Na under metal-free conditions. This method selectively introduces the trifluoromethyl group at the C2 position of the indole ring . Another method involves the use of platinum (II) complexes catalyzed trifluoromethylation in the presence of CF3I and visible light .
Industrial Production Methods: Industrial production of this compound typically involves scalable and cost-effective methods. The use of CF3SO2Na as a trifluoromethyl source is preferred due to its low toxicity and environmental friendliness . The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Trifluoromethyl)-1H-indol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted indole compounds .
Applications De Recherche Scientifique
2-(Trifluoromethyl)-1H-indol-6-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)-1H-indol-6-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its potency and selectivity. The compound can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways, leading to its diverse biological effects .
Comparaison Avec Des Composés Similaires
- 2-(Trifluoromethyl)acrylic acid
- 2-(Trifluoromethyl)isonicotinic acid
- Trifluoromethyl ketones
Comparison: Compared to other trifluoromethyl-containing compounds, 2-(Trifluoromethyl)-1H-indol-6-ol is unique due to its indole core structure, which imparts distinct biological activities and chemical reactivity. The presence of both the trifluoromethyl and hydroxyl groups enhances its stability and lipophilicity, making it a versatile compound in various applications .
Propriétés
Formule moléculaire |
C9H6F3NO |
|---|---|
Poids moléculaire |
201.14 g/mol |
Nom IUPAC |
2-(trifluoromethyl)-1H-indol-6-ol |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)8-3-5-1-2-6(14)4-7(5)13-8/h1-4,13-14H |
Clé InChI |
QZYUBXJONJOPNU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1O)NC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-7-methoxy-1-(2-methoxyethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B12956655.png)
![tert-butyl 12-chloro-7-thia-4,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene-4-carboxylate](/img/structure/B12956661.png)




